molecular formula C17H24BrNO4 B3029149 安尼西达明(氢溴酸盐) CAS No. 55449-49-5

安尼西达明(氢溴酸盐)

货号 B3029149
CAS 编号: 55449-49-5
分子量: 386.3 g/mol
InChI 键: KMYQCELRVANQNG-YXGOVGSCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anisodamine Hydrobromide: A Comprehensive Analysis

Anisodamine hydrobromide (AniHBr) is a Chinese medicine traditionally used to treat septic shock and improve blood flow in circulatory disorders. It is a naturally occurring atropine derivative and functions as a non-specific cholinergic antagonist, similar to atropine and scopolamine but with less potency and toxicity. AniHBr has been investigated for its therapeutic potential in various conditions, including septic shock, acute kidney injury, cardiovascular disorders, allergic asthma, myocardial injury, and more. It has shown promise in protecting against inflammatory cytokines, mitochondrial dysfunction, oxidative stress, and preserving the integrity of the endothelial glycocalyx .

Synthesis Analysis

While the synthesis of AniHBr is not detailed in the provided papers, it is mentioned that AniHBr has been isolated, synthesized, and characterized by scientists in China. As a derivative of atropine, its synthesis likely involves modifications to the tropane alkaloid structure that is characteristic of atropine .

Molecular Structure Analysis

Anisodamine is a tropane alkaloid, which means it contains a bicyclic structure composed of a pyrrolidine ring and a piperidine ring. The hydrobromide addition indicates that it is in the form of a hydrobromide salt, which may enhance its solubility and stability for medical use. The molecular structure of AniHBr contributes to its pharmacological properties, such as its interaction with and disruption of liposome structure, which may reflect its effects on cellular membranes .

Chemical Reactions Analysis

The pharmacological properties of AniHBr suggest that it interacts with various biological pathways. It has been shown to disrupt liposome structure, indicating its potential effects on cellular membranes. AniHBr also exhibits antioxidant properties, protecting against free radical-induced cellular damage. Its cardiovascular effects include the depression of cardiac conduction and protection against arrhythmias. As a weak α1 adrenergic antagonist, AniHBr may exert vasodilating activity, and its anti-thrombotic activity could be due to inhibition of thromboxane synthesis .

Physical and Chemical Properties Analysis

Anisodamine's physical and chemical properties, such as its half-life in humans (approximately 2-3 hours), are important for understanding its pharmacokinetics and therapeutic applications. Its less potent and toxic nature compared to atropine, along with its lower CNS toxicity than scopolamine, makes it a potentially safer alternative for clinical use. The hydrobromide salt form likely affects its solubility and pharmacokinetics .

Relevant Case Studies

Several studies have demonstrated the efficacy of AniHBr in various medical conditions. For instance, AniHBr has been shown to alleviate acute kidney injury induced by lipopolysaccharide (LPS) in rats by reducing serum creatine kinase and lactate levels, improving hemodynamics, and attenuating inflammatory cytokines and oxidative stress . It also protected the microvascular endothelial glycocalyx from LPS-induced injury, reducing cell barrier permeability and nitric oxide production . In a murine model of allergic asthma, AniHBr suppressed eosinophil accumulation and airway hyper-reactivity, modulating the Th1/Th2 balance . Additionally, AniHBr has been found to protect against myocardial injury after cardiac arrest and resuscitation by inhibiting endoplasmic reticulum stress . In septic rats, AniHBr attenuated oxidative stress and proinflammatory cytokines, reducing organ injury . A multicenter randomized controlled trial showed that AniHBr could reduce 28-day mortality in critically ill patients with septic shock . Lastly, AniHBr was observed to have a significant effect on the treatment of bronchial pneumonia in babies .

科学研究应用

治疗婴儿肺泡细支气管炎

氢溴酸安尼西达明对治疗婴儿肺泡细支气管炎显示出显着效果。一项针对 204 名患者的研究表明,与仅接受常规治疗的患者相比,接受氢溴酸安尼西达明和常规治疗的患者预后更好。这包括治愈率、解热时间、哮喘和肺部啰音消失以及平均住院天数的减少 (张善友,2010)

保护微血管内皮细胞免受损伤

氢溴酸安尼西达明已被用于改善心血管疾病和败血症期间的微循环。已知它在保持内皮细胞屏障通透性和一氧化氮产生中起着至关重要的作用。该药已被证明可以通过防止糖萼脱落来保护内皮细胞免受屏障通透性和一氧化氮产生增加的影响 (肖强 杜等人,2020)

改善脓毒症性急性肾损伤

氢溴酸安尼西达明在缓解脓毒症性急性肾损伤方面显示出前景。涉及雄性 Sprague-Dawley 大鼠的研究表明,在脂多糖处理后给予该药可以降低血清肌酸激酶和乳酸,改善血流动力学,并减弱肾组织中的炎性细胞因子和氧化应激。这表明其作为脓毒症性肾损伤治疗药物的潜力 (叶曾等人,2020)

冠状动脉微血管功能障碍中的应用

氢溴酸安尼西达明已被研究其在治疗冠状动脉微血管功能障碍中的作用。一项研究表明,该药可能成为孤立性短暂性缺血扩张症患者的可选治疗方法,表明其在改善微循环和缓解与冠状动脉微血管功能障碍相关的症状方面的有效性 (陈良等人,2021)

COVID-19 治疗的潜力

研究探索了氢溴酸安尼西达明注射液 (AHI) 对 COVID-19 的作用机制。网络药理学和分子对接研究表明,AHI 的主要成分安尼西达明可以调节细胞死亡、细胞因子介导的信号通路和免疫系统过程。这突出了其在 COVID-19 治疗中的潜在作用 (金松 苏等人,2020)

复苏动物中的免疫调节作用

安尼西达明通过影响复苏动物中 Th17/Treg 细胞因子的平衡,显示出免疫调节作用,降低肠道继发感染的风险并表现出器官保护作用 (桂娟 董等人,2022)

安全和危害

Anisodamine hydrobromide should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Anisodamine hydrobromide has been used for the treatment of septic shock . Preliminary studies suggest another important therapeutic use of anisodamine is for the treatment of organophosphorus (OP) poisoning . Additional research is needed to delineate further the clinical usefulness of anisodamine relative to other anti-muscarinic drugs such as atropine and scopolamine .

属性

IUPAC Name

[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4.BrH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H/t12-,13-,14+,15+,16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYQCELRVANQNG-YXGOVGSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anisodamine (hydrobromide)

CAS RN

55449-49-5
Record name Anisodamine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055449495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 55449-49-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANISODAMINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RKP5CSA1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisodamine (hydrobromide)
Reactant of Route 2
Anisodamine (hydrobromide)
Reactant of Route 3
Anisodamine (hydrobromide)
Reactant of Route 4
Anisodamine (hydrobromide)
Reactant of Route 5
Anisodamine (hydrobromide)
Reactant of Route 6
Reactant of Route 6
Anisodamine (hydrobromide)

Citations

For This Compound
131
Citations
F Wan, X Du, H Liu, X He, Y Zeng - Bioscience reports, 2020 - portlandpress.com
Anisodamine hydrobromide (AniHBr) is a Chinese medicine used to treat septic shock. However, whether AniHBr could ameliorate septic acute kidney injury and the underlying …
Number of citations: 22 portlandpress.com
X Du, H Liu, Y Yue, Q Wu, W Jiang, Y Qiu… - Cardiovascular …, 2021 - Springer
Purpose Anisodamine hydrobromide (Ani HBr) has been used to improve the microcirculation during cardiovascular disorders and sepsis. Glycocalyx plays an important role in …
Number of citations: 18 link.springer.com
GJ Dong, J Yang, X Zhao… - Experimental and …, 2022 - spandidos-publications.com
… In the present study, the effects of anisodamine hydrobromide (AH) on microcirculation was investigated and its potential mechanisms were explored. A total of 24 pigs were randomly …
Number of citations: 1 www.spandidos-publications.com
Y Qiu, Z Ouyang, J Zhong, J Shen, W Jiang… - Cellular and Molecular …, 2022 - cellmolbiol.org
… We previously demonstrated that anisodamine hydrobromide (Ani HBr) ameliorates septic organ … Therefore, anisodamine hydrobromide suppressed the proinflammatory cytokines and …
Number of citations: 2 www.cellmolbiol.org
F Zhang, X Mei, P Zhou, YP Tian, JX Liu… - Annals of …, 2023 - Taylor & Francis
… Anisodamine hydrobromide (Ani HBr) is a Chinese medicine used to improve blood flow in circulatory disorders. The purpose of this study was to determine the therapeutic efficacy of …
Number of citations: 5 www.tandfonline.com
Y Zeng, X Du, W Jiang, Y Qiu - The FASEB Journal, 2021 - Wiley Online Library
… We previously reported that anisodamine hydrobromide (Ani HBr), an extract from the Chinese herb Anisodus tanguticus (Maxim) Pascher, could alleviate acute kidney injury in septic …
Number of citations: 3 faseb.onlinelibrary.wiley.com
Y Zeng, W Jiang, Y Qiu - The FASEB Journal, 2021 - Wiley Online Library
Anisodamine hydrobromide (Ani HBr) has been used to improve the microcirculation during cardiovascular disorders and sepsis. Glycocalyx plays an important role in preserving the …
Number of citations: 0 faseb.onlinelibrary.wiley.com
J Su, Z Liu, C Liu, X Li, Y Wang, J Zhao, Q Wu… - Evidence-Based …, 2020 - hindawi.com
… Anisodamine hydrobromide injection (AHI), the main ingredient … endotoxin test method for anisodamine hydrobromide injection,” … Zhang, “ erapeutic effect of anisodamine hydrobromide …
Number of citations: 11 www.hindawi.com
G Dong, J Yang, X Zhao, S Guo - Brazilian Journal of Pharmaceutical …, 2022 - SciELO Brasil
… This study explored the protective effects of anisodamine hydrobromide (AH) on intestinal I/R injury caused by cardiopulmonary resuscitation (CPR) after cardiac arrest (CA). After …
Number of citations: 4 www.scielo.br
Y Zeng, Y Qiu, W Jiang - The FASEB Journal, 2021 - Wiley Online Library
Anisodamine hydrobromide (AniHBr) is a Chinese medicine used to treat septic shock. However, whether AniHBr could ameliorate septic acute kidney injury and the underlying …
Number of citations: 0 faseb.onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。